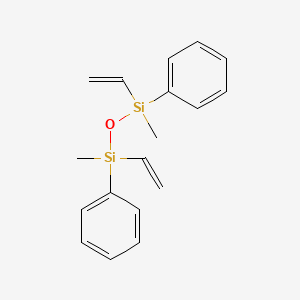

1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethenyl-(ethenyl-methyl-phenylsilyl)oxy-methyl-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22OSi2/c1-5-20(3,17-13-9-7-10-14-17)19-21(4,6-2)18-15-11-8-12-16-18/h5-16H,1-2H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWVUBSQUODFPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C=C)(C1=CC=CC=C1)O[Si](C)(C=C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883872 | |

| Record name | Disiloxane, 1,3-diethenyl-1,3-dimethyl-1,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2627-97-6 | |

| Record name | 1,3-Diethenyl-1,3-dimethyl-1,3-diphenyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2627-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disiloxane, 1,3-diethenyl-1,3-dimethyl-1,3-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disiloxane, 1,3-diethenyl-1,3-dimethyl-1,3-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disiloxane, 1,3-diethenyl-1,3-dimethyl-1,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-1,3-diphenyl-1,3-divinyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane is a versatile organosilicon compound that serves as a critical building block in the synthesis of advanced silicone-based materials.[1][2] Its unique molecular architecture, featuring both reactive vinyl groups and stabilizing phenyl substituents on a flexible siloxane backbone, imparts a desirable combination of properties. This guide provides a comprehensive overview of the chemical and physical characteristics of this compound, its synthesis, reactivity, and diverse applications, with a focus on its utility in the development of high-performance polymers and materials for various industries, including medical devices and advanced coatings.[1][2]

Molecular Structure and Key Features

The structure of this compound is characterized by a central disiloxane (Si-O-Si) bond. Each silicon atom is bonded to a methyl group, a phenyl group, and a vinyl group.

Caption: Molecular Structure of this compound.

This unique combination of functional groups is central to its utility:

-

Vinyl Groups: The two terminal vinyl groups are the primary sites of reactivity, enabling the molecule to undergo hydrosilylation reactions. This allows for the formation of cross-linked polymer networks, which is fundamental to the curing of silicone elastomers and resins.[1]

-

Phenyl Groups: The presence of phenyl groups on the silicon atoms significantly enhances the thermal stability and oxidative resistance of the resulting polymers compared to their purely methyl-substituted counterparts.[2] They also contribute to the material's refractive index and compatibility with other organic polymers.

-

Siloxane Backbone: The Si-O-Si linkage provides the characteristic flexibility, low-temperature performance, and hydrophobicity associated with silicone materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2627-97-6 | [2] |

| Molecular Formula | C₁₈H₂₂OSi₂ | [2] |

| Molecular Weight | 310.54 g/mol | [2] |

| Appearance | Colorless clear liquid | [2] |

| Density | 1.00 g/mL | [2] |

| Boiling Point | 139 °C at 2 mmHg | [2] |

| Refractive Index (n20D) | 1.53 | [2] |

| Purity | ≥ 98% (GC) | [2] |

Synthesis

The fundamental reaction is the hydrolysis of two molecules of the chlorosilane to form a silanol intermediate, which then condenses to form the disiloxane.

General Reaction Scheme:

Caption: General synthesis pathway for this compound.

Conceptual Experimental Protocol:

A general procedure for the synthesis of disiloxanes from chlorosilanes involves the slow addition of the chlorosilane to a mixture of water and a water-immiscible organic solvent with vigorous stirring. A weak acid scavenger, such as sodium bicarbonate, is often used to neutralize the hydrochloric acid byproduct.

-

Reaction Setup: A reaction flask equipped with a dropping funnel, mechanical stirrer, and a condenser is charged with deionized water and an organic solvent (e.g., diethyl ether or toluene).

-

Addition of Precursor: Methylphenyldivinylchlorosilane is added dropwise to the stirred mixture at a controlled temperature.

-

Neutralization: A solution of sodium bicarbonate is added to neutralize the HCl formed during the reaction.

-

Workup: The organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., magnesium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield the final product.

Reactivity and Polymerization

The primary mode of reactivity for this compound is the hydrosilylation of its vinyl groups. This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the vinyl group, typically catalyzed by a platinum complex. This process is fundamental to the curing of many silicone-based materials.

Caption: General scheme of a hydrosilylation reaction.

This reactivity allows this compound to act as a crosslinker or a chain extender in the formulation of various silicone polymers. The bifunctional nature of the molecule (two vinyl groups) enables the formation of linear or branched polymers, depending on the functionality of the other reactants.

Applications

The unique combination of properties makes this compound a valuable component in a wide range of applications:

-

High-Performance Silicone Elastomers: It is a key ingredient in the formulation of silicone rubbers that require high thermal stability and mechanical strength. The phenyl groups enhance the material's resistance to high temperatures, making it suitable for applications in the automotive and aerospace industries.[1][2]

-

Adhesives and Sealants: Its excellent thermal stability and flexibility make it an ideal component in high-performance silicone sealants used in construction and automotive applications, where strong adhesion and resistance to environmental factors are crucial.[1]

-

Advanced Coatings: The compound is used in the formulation of durable coatings that offer enhanced resistance to chemicals and UV degradation, making them suitable for outdoor applications.[1]

-

Medical Devices: Due to the biocompatibility of silicones, this disiloxane can be used in the production of medical-grade silicones for devices that require flexibility, durability, and the ability to withstand sterilization processes.[1]

-

Intermediate for Specialty Polymers: It serves as a valuable monomer in the synthesis of specialty polymers and copolymers. Its incorporation into polymer chains can impart desirable properties such as increased thermal stability, flexibility, and hydrophobicity.

Spectroscopic Characterization

Expected ¹H NMR Spectral Features:

-

Vinyl Protons: Complex multiplets in the region of 5.5-6.5 ppm.

-

Phenyl Protons: Multiplets in the aromatic region, typically between 7.0 and 7.8 ppm.

-

Methyl Protons: A sharp singlet in the upfield region, likely around 0.1-0.5 ppm.

Expected ¹³C NMR Spectral Features:

-

Vinyl Carbons: Resonances in the olefinic region (approximately 130-140 ppm).

-

Phenyl Carbons: Multiple resonances in the aromatic region (approximately 125-140 ppm).

-

Methyl Carbon: A single resonance in the upfield aliphatic region (approximately 0-5 ppm).

Expected FT-IR Spectral Features:

-

Si-O-Si Stretch: A strong, broad absorption band around 1000-1100 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks below 3000 cm⁻¹.

-

C=C Stretch (Vinyl): A peak around 1600 cm⁻¹.

-

Si-CH₃ Bending: A characteristic peak around 1260 cm⁻¹.

-

Si-C₆H₅: Peaks around 1430 cm⁻¹ and 1130 cm⁻¹.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is generally stable under normal storage conditions but may react with strong oxidizing agents. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a highly versatile and valuable organosilicon compound with a unique combination of properties that make it indispensable in the field of materials science. Its ability to form thermally stable and flexible polymers through hydrosilylation reactions has led to its widespread use in high-performance elastomers, adhesives, coatings, and medical devices. As the demand for advanced materials with tailored properties continues to grow, the importance of this and related siloxane monomers in both academic research and industrial applications is set to increase.

References

-

Chem-Impex. This compound. Available at: [Link]

-

Gelest, Inc. 1,3-DIVINYL-1,3-DIPHENYL-1,3-DIMETHYLDISILOXANE Safety Data Sheet. Available at: [Link]

Sources

An In-Depth Technical Guide to 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Silicon Chemistry

1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane is a versatile organosilicon compound that serves as a crucial building block in the synthesis of advanced silicone-based materials.[1] Its unique molecular architecture, featuring a flexible siloxane backbone functionalized with both reactive vinyl groups and stabilizing phenyl substituents, imparts a desirable combination of properties.[1] This guide provides a comprehensive overview of the chemical structure, synthesis, and key applications of this compound, offering valuable insights for professionals in materials science and drug development.

The presence of vinyl groups allows for facile cross-linking and polymerization reactions, making it an ideal component for creating high-performance elastomers, sealants, and coatings.[1][2] The phenyl groups, on the other hand, enhance thermal stability and mechanical strength, contributing to the durability and resilience of the resulting materials.[1] Consequently, this compound finds utility in a wide range of applications, from industrial sealants and adhesives to specialized biomedical precursors where biocompatibility and stability are paramount.[1]

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of two silicon atoms linked by an oxygen atom, forming the characteristic siloxane bond. Each silicon atom is further bonded to a methyl group, a phenyl group, and a vinyl group.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2627-97-6 | |

| Molecular Formula | C₁₈H₂₂OSi₂ | |

| Molecular Weight | 310.54 g/mol | |

| Appearance | Colorless clear liquid | |

| Boiling Point | 139 °C at 2 mmHg | |

| Density | 1.00 g/mL | |

| Refractive Index | n20/D 1.53 |

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is through the controlled hydrolysis of dichloromethylphenylvinylsilane. This precursor, which contains the desired methyl, phenyl, and vinyl groups attached to a silicon atom, undergoes hydrolysis to form a silanol intermediate. Subsequent condensation of two silanol molecules results in the formation of the stable disiloxane.

The causality behind this experimental choice lies in the high reactivity of the silicon-chlorine bond towards water, which facilitates a straightforward and high-yielding conversion to the corresponding silanol. The subsequent condensation reaction is typically spontaneous or can be promoted under mild conditions.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane

This technical guide provides a detailed analysis of the expected spectroscopic data for the versatile organosilicon compound, 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane. With the CAS number 2627-97-6 and a molecular formula of C₁₈H₂₂OSi₂, this compound is a valuable precursor in the synthesis of advanced silicone polymers, adhesives, and coatings.[1][2][] Its unique molecular architecture, featuring both vinyl and phenyl groups, imparts desirable properties such as enhanced thermal stability and reactivity for cross-linking.[4][5]

This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the structural characterization of this disiloxane. Due to the limited availability of published experimental spectra for this specific molecule, this guide will provide a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. This approach ensures a scientifically grounded interpretation of the anticipated spectral features.

Molecular Structure and Key Features

A foundational understanding of the molecular structure is paramount to interpreting its spectroscopic output. The structure of this compound is characterized by a central Si-O-Si linkage, with each silicon atom bonded to a methyl, a phenyl, and a vinyl group.

Figure 1: 2D representation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic and organosilicon compounds. The following sections predict the key features of the ¹H, ¹³C, and ²⁹Si NMR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the vinyl, phenyl, and methyl protons. The chemical shifts are influenced by the electronegativity of the silicon and oxygen atoms, as well as the magnetic anisotropy of the phenyl rings.

Predicted ¹H NMR Data

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Vinyl (CH=CH₂) | 5.7 - 6.2 | Multiplet | 6H |

| Phenyl (C₆H₅) | 7.2 - 7.8 | Multiplet | 10H |

| Methyl (Si-CH₃) | 0.1 - 0.4 | Singlet | 6H |

The vinyl protons typically appear as a complex multiplet due to geminal, cis, and trans couplings. The phenyl protons will resonate in the aromatic region, and the methyl protons attached to silicon will be significantly shielded, appearing at a characteristic upfield chemical shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data

| Carbon Type | Predicted Chemical Shift (ppm) |

| Phenyl (ipso-C) | ~135 |

| Phenyl (ortho, meta, para-C) | 127 - 134 |

| Vinyl (-CH=C H₂) | ~139 |

| Vinyl (-C H=CH₂) | ~132 |

| Methyl (Si-C H₃) | -2 to 2 |

²⁹Si NMR Spectroscopy

²⁹Si NMR is particularly informative for organosilicon compounds. The chemical shift of the silicon atoms will be influenced by the nature of the substituents. For this compound, a single resonance is expected in the ²⁹Si NMR spectrum, assuming the two silicon environments are magnetically equivalent. The chemical shift is anticipated to be in the range typical for siloxanes with both alkyl and aryl substituents.

Predicted ²⁹Si NMR Data

| Silicon Type | Predicted Chemical Shift (ppm) |

| Si-O-Si | -20 to -25 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Si-O-Si | Asymmetric stretch | 1050 - 1100 |

| C-H (Aromatic) | Stretch | 3050 - 3070 |

| C-H (Vinyl) | Stretch | 3010 - 3040 |

| C=C (Aromatic) | Stretch | 1590 - 1610 |

| C=C (Vinyl) | Stretch | 1590 - 1600 |

| Si-Phenyl | Stretch | ~1430 |

| Si-CH₃ | Symmetric deformation | ~1260 |

| C-H (Vinyl) | Out-of-plane bend | 950 - 1000 |

| C-H (Aromatic) | Out-of-plane bend | 700 - 740 |

The strong asymmetric stretching of the Si-O-Si bond is a hallmark of siloxanes. The presence of both vinyl and phenyl groups will be confirmed by their characteristic C=C and C-H stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) would likely lead to the fragmentation of the molecule.

Predicted Fragmentation Pathway

The molecular ion peak (M⁺) is expected at m/z 310. Key fragmentation pathways would likely involve the cleavage of the Si-C bonds.

Figure 2: Predicted major fragmentation pathways in the mass spectrum.

Experimental Protocols

While experimental data is not publicly available, the following outlines the general procedures for acquiring the spectroscopic data discussed.

Sample Preparation

-

NMR: The compound, being a liquid, would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or benzene-d₆. A concentration of 5-10 mg/mL is typically sufficient.

-

IR: As a liquid, the sample can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr) or in a suitable solvent in a liquid cell.

-

MS: For electron ionization mass spectrometry (EI-MS), the liquid sample can be introduced directly via a heated probe or through a gas chromatograph (GC-MS) for separation from any impurities.

Instrumentation and Data Acquisition

Figure 3: General workflow for spectroscopic data acquisition.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted NMR, IR, and Mass Spectrometry data are based on sound scientific principles and analogies to closely related structures. This information serves as a valuable resource for the identification and characterization of this important organosilicon compound in various research and industrial applications. It is recommended that experimental data be acquired to validate these predictions.

References

-

Facile syntheses, structural characterizations, and isomerization of disiloxane-1,3-diols. (2025). ResearchGate. Retrieved from [Link]

-

Divinyltetramethyldisiloxane, 1,3-Divinyltetramethyl-Disil. (n.d.). DTIC. Retrieved from [Link]

-

1,3-Diphenyltetramethyldisiloxane. (n.d.). NIST WebBook. Retrieved from [Link]

-

1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane - Optional[29Si NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

1,3‐Divinyltetramethyldisiloxane. (2012). ResearchGate. Retrieved from [Link]

-

Disiloxane, 1,3-diethenyl-1,3-dimethyl-1,3-diphenyl-. (n.d.). PubChem. Retrieved from [Link]

-

CAS 2627-97-6 1,3-DIVINYL-1,3-DIPHENYL-1,3-DIMETHYLDISILOXANE. (n.d.). Molecule-On. Retrieved from [Link]

-

1,3-Diphenyl-1,3-dimethyldisiloxane. (n.d.). PubChem. Retrieved from [Link]

-

Vinyldisiloxanes: their synthesis, cross coupling and applications. (2011). PubMed. Retrieved from [Link]

-

Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes. (2020). ACS Publications. Retrieved from [Link]

-

1,1,3,3-DIMETHYL-1,3-DIHYDROXYDISILOXANE - Optional[29Si NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

1,3-Diphenyltetramethyldisiloxane. (n.d.). NIST WebBook. Retrieved from [Link]

-

Specialty Polymers: The Role of 1,3-Divinyl-1,3-Diphenyl-1,3-Dimethyldisiloxane. (2025). Gelest. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane (CAS Number 2627-97-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane (CAS No. 2627-97-6), a versatile organosilicon compound pivotal in the formulation of advanced materials. This document delves into the core physicochemical properties, synthesis, and diverse applications of this unique siloxane, with a particular focus on its role in polymer chemistry and its emerging potential in biomedical fields. As a key intermediate, its distinct molecular architecture, featuring both reactive vinyl groups and stabilizing phenyl substituents, allows for the creation of specialized polymers with enhanced thermal stability, mechanical properties, and biocompatibility. This guide is intended to serve as a crucial resource for researchers and professionals in materials science and drug development, offering both foundational knowledge and practical insights into the utilization of this compound.

Core Molecular Data and Physicochemical Properties

1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane is an organosiloxane characterized by a central disiloxane bond with methyl, phenyl, and vinyl functional groups attached to the silicon atoms. This unique combination of functionalities imparts a balance of reactivity and stability, making it a valuable component in a wide array of chemical syntheses.[1]

Table 1: Physicochemical Properties of 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane [2][]

| Property | Value |

| CAS Number | 2627-97-6 |

| Molecular Formula | C₁₈H₂₂OSi₂ |

| Molecular Weight | 310.54 g/mol |

| Appearance | Colorless clear liquid |

| Density | 0.995 - 1.00 g/mL |

| Boiling Point | 139 °C at 2 mmHg |

| Refractive Index (n20D) | 1.53 |

| Purity | ≥ 98% (GC) |

The presence of vinyl groups provides sites for rapid cross-linking reactions, which is essential for the curing of polymers.[1] Conversely, the phenyl groups contribute to the thermal stability of the resulting materials, making them suitable for high-temperature applications.[1] This compound exhibits broad compatibility with various substrates and additives, further enhancing its versatility as a chemical intermediate for advanced polymers.[1]

Synthesis Pathway

The synthesis of 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane can be achieved through the hydrolysis of corresponding diisocyanatodisiloxanes or tetrachlorodisiloxane.[4] While specific, detailed industrial synthesis protocols are often proprietary, a general laboratory-scale synthesis can be inferred from related siloxane chemistry. A common approach involves the controlled co-hydrolysis of dichlorosilane precursors.

Caption: Generalized synthesis pathway for 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane.

Core Applications in Polymer Science and Materials

The primary application of 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane lies in its role as a monomer and crosslinking agent in the production of specialty silicone polymers.[5] Its bifunctional nature, with two reactive vinyl groups, makes it an excellent candidate for addition-cure polymerization reactions, most notably platinum-catalyzed hydrosilylation.[2]

Silicone Elastomer and Rubber Production

This compound is a key ingredient in the formulation of high-performance silicone elastomers and rubbers.[2] The vinyl groups on the disiloxane can react with silicon-hydride (Si-H) functional siloxanes in the presence of a platinum catalyst to form a stable, crosslinked network.[6] The incorporation of the phenyl groups enhances the thermal stability and mechanical properties of the final elastomer.[2]

Experimental Protocol: Platinum-Catalyzed Hydrosilylation for Elastomer Formation

This protocol outlines a general procedure for the synthesis of a silicone elastomer using 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane.

Materials:

-

1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane (Vinyl Source)

-

Polymethylhydrosiloxane (PMHS) or Hydride-terminated Polydimethylsiloxane (PDMS) (Hydride Source)

-

Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution)[7]

-

Inhibitor (e.g., tetravinyltetramethylcyclotetrasiloxane) (optional, to control curing rate)[6]

-

Toluene (solvent, optional)

Procedure:

-

In a clean, dry reaction vessel, combine the 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane and the hydride source in the desired stoichiometric ratio. The ratio of vinyl to hydride groups will determine the crosslink density and the final properties of the elastomer.

-

If using a solvent, add toluene to achieve the desired viscosity for mixing and processing.

-

If a controlled curing profile is required, add the inhibitor at this stage and mix thoroughly.

-

Add the Karstedt's catalyst solution (typically in the ppm range relative to the total polymer weight) to the mixture and stir vigorously to ensure homogeneous dispersion.[7]

-

The mixture will begin to cure. The curing time can be controlled by the catalyst concentration, temperature, and the presence of an inhibitor. Curing can occur at room temperature (RTV), or be accelerated by heating (LTV or HTV).[6]

-

Cast the mixture into a mold or onto a substrate before the viscosity increases significantly.

-

Allow the elastomer to cure completely. A post-curing step at an elevated temperature may be employed to ensure full crosslinking and remove any volatile byproducts.[6]

Caption: Workflow for the preparation of a silicone elastomer via hydrosilylation.

Adhesives, Sealants, and Coatings

The excellent thermal stability and flexibility imparted by this siloxane make it a key component in high-performance silicone sealants and adhesives used in demanding environments such as the construction and automotive industries.[2] When incorporated into coatings, it enhances durability and provides resistance to chemicals and UV degradation.[2]

Applications in Drug Development and Biomedical Fields

While primarily an industrial polymer precursor, the unique properties of silicones, particularly those containing phenyl groups, have led to their exploration in biomedical applications.[8][9] 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane is considered a biomedical precursor, facilitating silicone-based chemical engineering for applications such as enhancing the efficacy of drug delivery solutions.[]

The biocompatibility and flexibility of siloxane-based materials make them valuable for medical devices.[1] Phenyl-substituted siloxanes can act as barriers to reduce the "bleed" of lower molecular weight silicones from implants.[8] The ability to form crosslinked networks is advantageous in creating high-performance, durable elastomers for medical applications.[2]

Polysiloxanes are utilized in various drug delivery systems, including transdermal patches and as coatings for medical devices to control drug elution.[10] The hydrophobic nature of the siloxane backbone can be tailored by the incorporation of different functional groups to modulate drug release profiles. While direct applications of 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane in drug delivery are not extensively documented in publicly available literature, its role as a precursor for biocompatible and biostable silicone matrices suggests its potential in the development of novel drug delivery platforms.[9][10]

Safety and Handling

1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane is classified as causing skin and serious eye irritation.[11]

Precautionary Measures:

-

Handling: Wash hands and any exposed skin thoroughly after handling.[11]

-

Personal Protective Equipment: Wear protective gloves, clothing, eye protection, and face protection.[11]

-

In Case of Contact:

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

Conclusion

1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane is a highly versatile and valuable chemical intermediate with significant applications in polymer and materials science. Its unique molecular structure allows for the creation of advanced silicone materials with enhanced thermal stability, durability, and flexibility. While its primary applications are in industrial products such as sealants, adhesives, and elastomers, its biocompatible nature and role as a biomedical precursor suggest a promising future in the development of advanced medical devices and potentially novel drug delivery systems. A thorough understanding of its properties and reactivity is crucial for researchers and scientists aiming to innovate in these fields.

References

- Arkles, B., & Redinger, P. (n.d.).

- 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane: Properties, Applications, and Chemical Synthesis. (n.d.). BenchChem.

- 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane. (n.d.). Chem-Impex.

- Unno, M., et al. (2006). Facile syntheses, structural characterizations, and isomerization of disiloxane-1,3-diols. Organometallics, 25(18), 4338-4344.

- Unno, M., et al. (2007). Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. Journal of Organometallic Chemistry, 692(1-3), 238-245.

- CAS 2627-97-6 1,3-DIVINYL-1,3-DIPHENYL-1,3-DIMETHYLDISILOXANE. (n.d.). BOC Sciences.

- Li, G., et al. (2018). Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. Polymers, 10(9), 999.

- Cojocariu, A., & Profire, L. (2018). Polysiloxanes in Theranostics and Drug Delivery: A Review. Polymers, 10(7), 759.

- Dascalu, M., et al. (2017). Synthesis of silicone elastomers containing trifluoropropyl groups and their use in dielectric elastomer transducers. Polymer, 113, 1-11.

- Application Notes and Protocols for Platinum-Catalyzed Hydrosilylation Using Hexavinyldisiloxane. (n.d.). BenchChem.

- REACTIVE SILICONES: FORGING NEW POLYMER FRONTIERS. (n.d.). Gelest, Inc.

- Wang, Y., et al. (2020). Synthesis and characterization of poly(diethylsiloxane) and its copolymers with different diorganosiloxane units.

- Racles, C., et al. (2019). The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful. Revue Roumaine de Chimie, 64(1), 53-61.

- van der Westhuizen, J. H., & Jordaan, J. H. L. (2013). Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. European Journal of Organic Chemistry, 2013(29), 6227-6235.

- Jitianu, A., Amatucci, G., & Klein, L. C. (2008). Phenyl-substituted siloxane hybrid gels that soften below 140°C. Journal of Sol-Gel Science and Technology, 46(3), 323-330.

- Voronkov, M. G., et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(9), 2174.

- Rbihi, Z., et al. (2021). β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. Open Access Library Journal, 8, 1-17.

- Phenyl Functional Silicone Fluids. (n.d.).

- Olshavsky, M. A., & Allcock, H. R. (2021). Most Important Biomedical and Pharmaceutical Applications of Silicones. Polymers, 13(16), 2731.

- 1,3-DIVINYL-1,3-DIPHENYL-1,3-DIMETHYLDISILOXANE. (n.d.). BOC Sciences.

- Specialty Polymers: The Role of 1,3-Divinyl-1,3-Diphenyl-1,3-Dimethyldisiloxane. (2025, November 7). SpecialChem.

- Zholobenko, A., & Modlitbová, P. (2022). Diflunisal Targeted Delivery Systems: A Review. Pharmaceutics, 14(3), 594.

- Mogoșanu, G. D., & Grumezescu, A. M. (2014). Drug delivery systems: Advanced technologies potentially applicable in personalized treatments. International Journal of Pharmaceutics, 463(1), 129-140.

- Ferreira, H., & Santos, A. C. (2012). Recent Advances in Drug Delivery Systems. Journal of Biomaterials and Nanobiotechnology, 3(4), 437-448.

- Park, K. (2012). Drug Delivery Systems.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. pcimag.com [pcimag.com]

- 7. β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts [scirp.org]

- 8. gelest.com [gelest.com]

- 9. Most Important Biomedical and Pharmaceutical Applications of Silicones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. US5854336A - Process for preparing silicone elastomer compositions - Google Patents [patents.google.com]

Molecular weight and formula of 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane.

An In-depth Technical Guide to 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane

Executive Summary

This guide provides a comprehensive technical overview of this compound, a versatile organosilicon compound with significant applications across multiple high-technology sectors. We will delve into its core molecular characteristics, physicochemical properties, and the structure-function relationships that dictate its utility. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, applications, and a robust analytical framework for its characterization, ensuring both scientific integrity and practical implementation.

Core Molecular Profile

This compound is an organosilicon compound distinguished by a unique combination of functional groups attached to a disiloxane backbone.[1][2] This specific arrangement of methyl, phenyl, and vinyl groups imparts a desirable balance of thermal stability, reactivity, and compatibility with other materials.[2]

Key Identifiers and Molecular Formula:

| Identifier | Value |

| Molecular Formula | C₁₈H₂₂OSi₂ |

| Molecular Weight | 310.54 g/mol [1][3][][5][6][7] |

| CAS Number | 2627-97-6[1][3][] |

| IUPAC Name | ethenyl-(ethenyl-methyl-phenylsilyl)oxy-methyl-phenylsilane[3][] |

| Synonyms | 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane, Disiloxane, 1,3-diethenyl-1,3-dimethyl-1,3-diphenyl-[1][3][][6] |

Physicochemical Properties

The compound typically presents as a colorless, clear liquid.[1][][5] Its physical properties are critical for its handling, storage, and application in various formulations.

Summary of Physical Data:

| Property | Value |

| Appearance | Colorless to almost colorless clear liquid[1][][5] |

| Density | 0.995 - 1.00 g/mL[1][][6] |

| Boiling Point | 139 °C @ 2 mmHg[1][] |

| Refractive Index (n20D) | 1.53[1][] |

| Flash Point | 123 °C[][5] |

| Purity | ≥ 98% (by GC)[1] |

The Science of the Structure: A Functional Group Analysis

The utility of this molecule is not accidental; it is a direct result of the specific contributions of its constituent functional groups. Understanding these contributions is key to leveraging the compound's full potential.

-

Siloxane Backbone (-Si-O-Si-): The silicon-oxygen bond provides high thermal stability and flexibility to the molecular chain. This backbone is fundamental to the performance of silicone-based materials in high-temperature environments.

-

Vinyl Groups (-CH=CH₂): These unsaturated groups are the primary reactive sites on the molecule. They readily participate in addition reactions, particularly hydrosilylation, which is the cornerstone of curing (cross-linking) for many silicone elastomers, adhesives, and coatings.[2] This reactivity is the causal basis for its role as a monomer or cross-linking agent.

-

Phenyl Groups (-C₆H₅): The attachment of bulky phenyl groups to the silicon atoms significantly enhances the thermal stability of the compound.[2] They also increase the refractive index and improve resistance to oxidation and radiation, making it suitable for advanced optical and aerospace applications.

-

Methyl Groups (-CH₃): These groups contribute to the low surface tension and hydrophobicity characteristic of many siloxanes.

Key Applications in Research and Development

The unique hybrid structure of this compound makes it an indispensable component in several advanced material applications.

-

High-Performance Elastomers and Sealants: It is a key ingredient in the formulation of silicone rubbers and sealants used in demanding industries like automotive and construction.[1][2] The vinyl groups enable efficient cross-linking, while the phenyl groups provide the thermal stability required for high-temperature performance.[2]

-

Adhesives and Coatings: The compound serves as a powerful adhesive in electronics and manufacturing.[1] When incorporated into coatings, it enhances durability, chemical resistance, and protection against UV degradation.[1][2]

-

Specialty Polymer Synthesis: It acts as a valuable intermediate or monomer in the synthesis of advanced polymers and copolymers.[1][2] Its difunctional nature (two vinyl groups) allows it to be precisely integrated into polymer chains to tailor final properties.

-

Biomedical and Pharmaceutical Applications: This disiloxane is noted as a biomedical precursor that can be used in drug-relevant silicone chemical engineering.[2][] Its biocompatibility and tunable properties make it a candidate for enhancing drug delivery systems or for use in medical devices.[2][]

Analytical Workflow for Quality Control and Structural Elucidation

To ensure the identity, purity, and consistency of this compound, a multi-technique analytical approach is required. This workflow represents a self-validating system, where each technique provides complementary information to build a complete profile of the material.

Caption: Analytical workflow for quality assurance of this compound.

Experimental Protocols

1. Purity Assessment via Gas Chromatography (GC)

-

Objective: To quantify the purity of the sample and detect any volatile impurities.

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Method:

-

Prepare a 1% (v/v) solution of the sample in a suitable solvent like dichloromethane.

-

Set the injector temperature to 250°C and the detector temperature to 300°C.

-

Use a temperature program for the oven: initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 10 minutes.

-

Inject 1 µL of the sample.

-

Calculate purity based on the area percent of the main peak. The expected purity should be ≥ 98%.[1]

-

2. Structural Identification via Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To confirm the presence of key functional groups.

-

Method: Acquire the spectrum using a neat sample on a salt plate (NaCl or KBr) or with an ATR accessory.

-

Expected Characteristic Peaks:

-

~3070 cm⁻¹: C-H stretch (vinyl)

-

~3050 cm⁻¹: C-H stretch (aromatic)

-

~2960 cm⁻¹: C-H stretch (methyl)

-

~1600 cm⁻¹: C=C stretch (vinyl)

-

~1430 cm⁻¹: Si-Phenyl

-

~1260 cm⁻¹: Si-CH₃

-

~1070-1020 cm⁻¹: Si-O-Si stretch (strong, characteristic band)

-

3. Definitive Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To provide unambiguous confirmation of the molecular structure.

-

Solvent: Chloroform-d (CDCl₃).

-

¹H NMR:

-

Multiplets between 7.2-7.8 ppm: Protons on the phenyl groups.

-

A complex multiplet between 5.7-6.2 ppm: Protons of the vinyl groups (-CH=CH₂).

-

A singlet around 0.2-0.4 ppm: Protons of the methyl groups (Si-CH₃).

-

-

¹³C NMR:

-

Signals between 130-140 ppm: Carbons of the vinyl and phenyl groups.

-

A signal near 0 ppm: Carbons of the methyl groups.

-

-

²⁹Si NMR: Expect distinct signals for the silicon atoms, with chemical shifts influenced by the attached phenyl and vinyl groups.

References

-

Disiloxane, 1,3-diethenyl-1,3-dimethyl-1,3-diphenyl- | C18H22OSi2. PubChem, [Link].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Disiloxane, 1,3-diethenyl-1,3-dimethyl-1,3-diphenyl- | C18H22OSi2 | CID 102295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 6. 1,3-DIVINYL-1,3-DIPHENYL-1,3-DIMETHYLDISILOXANE CAS#: 2627-97-6 [amp.chemicalbook.com]

- 7. 1,3-DIVINYL-1,3-DIPHENYL-1,3-DIMETHYLDISILOXANE | 2627-97-6 [m.chemicalbook.com]

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane

Introduction: Unveiling a Key Building Block in Advanced Materials

1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane is a versatile organosilicon compound that serves as a crucial building block in the synthesis of advanced silicone-based materials.[1][2] Its unique molecular architecture, featuring both phenyl and vinyl functional groups, imparts a desirable combination of high thermal stability, reactivity for cross-linking, and compatibility with a range of organic polymers and inorganic fillers. This disiloxane is a cornerstone in the formulation of high-performance silicone rubbers, sealants, adhesives, and coatings, where durability under thermal stress is a critical performance parameter.[2]

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of this compound, offering insights for researchers, scientists, and drug development professionals who utilize or are considering this compound in their applications. While this molecule is often a precursor to larger polymers, understanding its intrinsic thermal properties is fundamental to predicting the performance of the final materials.

Thermal Stability: The Impact of Molecular Structure

The thermal stability of polysiloxanes is significantly influenced by the nature of the substituent groups on the silicon atoms. The presence of phenyl groups in this compound is a key determinant of its enhanced thermal resilience compared to simple polydimethylsiloxanes (PDMS). Phenyl groups are known to increase the thermal stability of siloxanes, pushing the onset of degradation to higher temperatures.[3] This enhancement is attributed to the greater oxidative stability of the phenyl groups and their ability to inhibit the oxidation of methyl groups.[4]

While specific thermogravimetric analysis (TGA) data for the neat this compound is not extensively published, the thermal behavior of polymers incorporating this or similar structures provides valuable insights. In a nitrogen atmosphere, polysiloxanes generally exhibit a single-step degradation process.[5] For phenyl-substituted polysiloxanes, the onset of irreversible thermal degradation can be significantly higher than that of PDMS, which typically begins to degrade around 300-400°C.[5] The incorporation of diphenylsiloxane units has been shown to increase the onset temperature of degradation to nearly 400°C.[6]

Table 1: Comparative Thermal Stability of Polysiloxanes

| Polymer Type | Onset of Degradation (°C, Inert Atmosphere) | Key Structural Features |

| Polydimethylsiloxane (PDMS) | ~300 - 400[5] | Methyl groups |

| Poly(methylphenylsiloxane) | ~400[6] | Methyl and Phenyl groups |

| Polydiphenylsiloxane Copolymers | >400[6] | Diphenyl groups |

Degradation Profile: Mechanisms and Byproducts

The thermal degradation of this compound, particularly when incorporated into a polymer matrix, is a complex process that proceeds through several stages, largely dependent on the temperature and atmospheric conditions.

In an inert atmosphere, the degradation of phenyl-substituted polysiloxanes is believed to occur in two primary stages:[5]

-

Siloxane Redistribution (Below ~450°C): At lower degradation temperatures, the primary mechanism involves the redistribution of siloxane bonds. This process is similar to the degradation of PDMS and leads to the formation of cyclic siloxane oligomers.[5]

-

Scission of Phenyl Groups (Above ~450°C): As the temperature increases, the cleavage of the silicon-phenyl bond becomes more prominent. This results in the formation of benzene as a significant degradation byproduct, alongside the continued formation of cyclic siloxanes.[5][7]

The presence of vinyl groups can also influence the degradation pathway. While not as thermally stable as phenyl groups, vinyl groups can participate in cross-linking reactions at elevated temperatures, which can alter the degradation mechanism and the profile of the resulting products.[6]

The primary volatile products from the thermal degradation of polysiloxanes containing dimethyl and diphenyl units in an inert atmosphere include:[6]

-

Cyclic Siloxanes: Hexamethylcyclotrisiloxane (D3), octamethylcyclotetrasiloxane (D4), and other larger cyclic oligomers are common degradation products.[6][8]

-

Benzene: Formed from the cleavage of the silicon-phenyl bond at higher temperatures.[6][7]

-

Methane: Can be formed from the cleavage of silicon-methyl bonds, particularly in the presence of certain catalysts or at very high temperatures.[7]

It is noteworthy that in studies of poly(dimethyl diphenyl)siloxane copolymers, cyclic oligomers with phenyl substituents were not observed as major degradation products, suggesting that the phenyl groups are more likely to be cleaved off as benzene.[6]

Diagram 1: Proposed Thermal Degradation Pathway

References

- 1. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gelest.com [gelest.com]

- 6. researchgate.net [researchgate.net]

- 7. The Thermal Decomposition of Some Polysiloxanes - Enlighten Theses [theses.gla.ac.uk]

- 8. eag.com [eag.com]

An In-Depth Technical Guide to the Synthesis and Discovery of 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane

Abstract

This technical guide provides a comprehensive overview of the synthesis, discovery, and core properties of 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane (CAS No. 2627-97-6). This specialized organosilicon compound serves as a critical building block in the formulation of advanced silicone-based materials. Its unique molecular architecture, featuring both reactive vinyl groups and stabilizing phenyl substituents, makes it an invaluable intermediate for researchers and professionals in polymer chemistry, materials science, and drug development. This document details the prevalent synthesis methodology via co-hydrolysis of distinct chlorosilane precursors, explores the underlying reaction mechanisms, and presents key physicochemical and characterization data. The guide is intended for an audience of researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this versatile disiloxane.

Introduction and Significance

This compound is an organosilicon compound of significant interest due to its hybrid functionality. The molecule consists of a disiloxane (Si-O-Si) backbone with methyl, phenyl, and vinyl groups attached to the silicon atoms. This unique combination of functional groups imparts a desirable balance of properties to the materials derived from it.

The presence of vinyl groups provides sites for rapid cross-linking reactions, typically through hydrosilylation, which is crucial for the curing of silicone elastomers and resins.[1] This enhanced reactivity is a key feature for applications requiring the formation of stable polymer networks.[2]

The phenyl substituents contribute significantly to the thermal stability of the compound and the resulting polymers.[3] This makes materials incorporating this disiloxane suitable for high-temperature applications where standard polydimethylsiloxanes might degrade.[2]

The siloxane backbone itself provides flexibility, hydrophobicity, and biocompatibility, which are characteristic features of silicone materials.

Consequently, this compound is a cornerstone intermediate in the production of high-performance silicone rubbers, sealants, adhesives, and coatings.[4][5] Its application extends to medical devices, where biocompatibility and durability are paramount.[2]

Discovery and Historical Context

The synthesis of unsymmetrical disiloxanes through the co-hydrolysis of two different chlorosilanes is a logical extension of this early work. The need for silicone materials with tailored properties, such as improved thermal stability (conferred by phenyl groups) and specific curing characteristics (enabled by vinyl groups), would have driven the synthesis of well-defined oligomers like the topic compound. The preparation of various phenyl and vinyl-substituted silicone resins via co-condensation methods has been a subject of research for decades, indicating a long-standing interest in combining these functionalities.[1]

Synthesis Methodology: Co-hydrolysis of Dichlorosilanes

The most industrially viable and commonly employed method for the synthesis of this compound is the co-hydrolysis of dichloromethylvinylsilane (CH₂=CH)(CH₃)SiCl₂ and dichlorodiphenylsilane (C₆H₅)₂SiCl₂. This method allows for the controlled formation of the unsymmetrical disiloxane.

Underlying Principles and Causality

The synthesis hinges on the hydrolysis of the silicon-chlorine bonds in the precursor molecules to form unstable silanol intermediates. These silanols then rapidly undergo condensation to form a stable siloxane bond (Si-O-Si).

-

Step 1: Hydrolysis. When dichloromethylvinylsilane and dichlorodiphenylsilane are introduced to a controlled amount of water, the Si-Cl bonds are cleaved, and hydroxyl groups are attached to the silicon atoms, forming methylvinylsilanol and diphenylsilanediol, respectively. This reaction is typically fast and exothermic.

-

Step 2: Condensation. The newly formed silanols are highly reactive and will condense with each other, eliminating a molecule of water to form the disiloxane. To favor the formation of the desired unsymmetrical product, this compound, the reaction conditions must be carefully controlled.

The statistical nature of the co-condensation means that a mixture of products is likely: the desired unsymmetrical disiloxane, as well as the two symmetrical by-products, 1,3-divinyl-1,1,3,3-tetramethyldisiloxane and 1,1,3,3-tetraphenyl-1,3-disiloxane. The relative ratios of these products can be influenced by the stoichiometry of the reactants and the reaction conditions.

Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of this compound.

Materials:

-

Dichloromethylvinylsilane (CAS: 124-70-9)[7]

-

Dichlorodiphenylsilane (CAS: 80-10-4)

-

Toluene (or other inert solvent)

-

Deionized water

-

Sodium bicarbonate (or other mild base for neutralization)

-

Anhydrous magnesium sulfate (or other drying agent)

Procedure:

-

Reaction Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer. The system is purged with an inert gas (e.g., nitrogen or argon) to maintain an anhydrous atmosphere.

-

Reactant Charging: An equimolar mixture of dichloromethylvinylsilane and dichlorodiphenylsilane is dissolved in an inert solvent like toluene in the reaction flask.

-

Hydrolysis: The solution is cooled in an ice bath. A stoichiometric amount of deionized water, dissolved in a suitable solvent like acetone or isopropanol to ensure miscibility, is added dropwise from the dropping funnel with vigorous stirring. The temperature should be carefully monitored and maintained below 10°C to control the exothermic reaction and minimize side reactions.

-

Neutralization: After the addition of water is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours. The resulting acidic solution (due to the formation of HCl) is then neutralized by washing with a dilute aqueous solution of sodium bicarbonate.

-

Work-up and Purification: The organic layer is separated, washed with deionized water until neutral, and then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under high vacuum to isolate the this compound from the symmetrical by-products and any higher oligomers.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via co-hydrolysis.

Caption: Workflow for the synthesis of the target disiloxane.

Mechanism of Formation

The formation of the Si-O-Si bond during the co-hydrolysis of dichlorosilanes proceeds through a well-established two-step mechanism:

-

Nucleophilic Attack and Silanol Formation: The hydrolysis is initiated by the nucleophilic attack of a water molecule on the electrophilic silicon atom of the chlorosilane. This results in the displacement of a chloride ion and the formation of a silanol (Si-OH) group. For a dichlorosilane, this occurs twice to form a silanediol. The reaction is typically acid-catalyzed by the HCl generated in situ.

-

Condensation to Disiloxane: The condensation of the silanol intermediates can proceed via two main pathways, depending on the pH of the medium:

-

Acid-Catalyzed Condensation: A silanol group is protonated, making it a better leaving group (water). Another silanol molecule then acts as a nucleophile, attacking the protonated silicon center and eliminating water to form the siloxane bond.

-

Base-Catalyzed Condensation: A silanol is deprotonated to form a highly nucleophilic silanolate anion. This anion then attacks another neutral silanol molecule, displacing a hydroxide ion to form the siloxane linkage.

-

In the context of the co-hydrolysis of dichloromethylvinylsilane and dichlorodiphenylsilane, the key to obtaining the desired unsymmetrical product is the cross-condensation between the methylvinylsilanol and diphenylsilanediol intermediates. The relative rates of hydrolysis and condensation of the two different silanols, as well as steric factors, will influence the product distribution.

The following diagram provides a simplified representation of the condensation mechanism.

Caption: Simplified mechanism of disiloxane formation.

Physicochemical Properties and Characterization Data

The identity and purity of synthesized this compound are confirmed through various analytical techniques. Below is a summary of its key properties.

| Property | Value | Reference |

| CAS Number | 2627-97-6 | [4][5] |

| Molecular Formula | C₁₈H₂₂OSi₂ | [5] |

| Molecular Weight | 310.54 g/mol | [5] |

| Appearance | Colorless clear liquid | [8] |

| Density | ~1.00 g/mL | [8] |

| Boiling Point | 139 °C @ 2 mmHg | [8] |

| Refractive Index (n20D) | ~1.53 | [8] |

Spectroscopic Characterization:

-

FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum would show characteristic peaks for the Si-O-Si stretching vibration (a broad band around 1000-1100 cm⁻¹), C-H stretching of the methyl and phenyl groups, C=C stretching of the vinyl group (~1600 cm⁻¹), and Si-Ph and Si-CH₃ deformations.[3]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would exhibit distinct signals for the protons of the methyl, vinyl, and phenyl groups, with chemical shifts and coupling patterns confirming the structure.

-

²⁹Si NMR (Silicon-29 Nuclear Magnetic Resonance): ²⁹Si NMR is a powerful tool for characterizing siloxanes, and the spectrum would show signals corresponding to the two different silicon environments in the molecule.[1]

Applications in Research and Development

The unique bifunctional nature of this compound makes it a versatile reagent in several areas:

-

Polymer Synthesis: It is a key monomer for addition-curing silicone elastomers and resins. The vinyl groups participate in hydrosilylation reactions with Si-H functional crosslinkers, while the phenyl groups enhance the thermal stability of the final polymer.[2]

-

Material Modification: It can be used to modify the surface of materials to impart hydrophobicity and thermal resistance.

-

Intermediate for Specialty Chemicals: It serves as a precursor for the synthesis of more complex organosilicon compounds and functional polymers.[1]

-

Drug Delivery and Biomedical Devices: The biocompatibility of the siloxane backbone makes it a candidate for use in biomedical applications, including drug delivery systems and medical-grade silicones.[]

Conclusion

This compound is a strategically important organosilicon intermediate that bridges the gap between reactivity and stability in silicone chemistry. Its synthesis, primarily achieved through the co-hydrolysis of dichloromethylvinylsilane and dichlorodiphenylsilane, is a well-established though nuanced process that requires careful control to maximize the yield of the desired unsymmetrical product. The continued demand for high-performance materials in sectors ranging from electronics to healthcare ensures that this versatile disiloxane will remain a subject of interest and a vital component in the toolkit of materials scientists and chemical engineers.

References

- (2025, August 6). Synthesis of Vinylphenyl Oligomeric Silsesquioxane Based on MQ Silicone Resin.

- (n.d.).

- Belusa, V. (2014, December 30). Unsymmetrical Siloxanes. ChemistryViews.

- (2025, August 6). Facile syntheses, structural characterizations, and isomerization of disiloxane-1,3-diols.

- (n.d.). 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane: Properties, Applications, and Chemical Synthesis.

- (2019, May 17). Cobalt-Catalyzed Selective Synthesis of Disiloxanes and Hydrodisiloxanes.

- (2018, September 10). Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. MDPI.

- (n.d.). This compound. Chem-Impex.

- (2021, April 8). Synthesis of bifunctional disiloxanes via subsequent hydrosilylation of alkenes and alkynes.

- (2025, August 6). Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol.

- (2022, July 6).

- (2023, June 23).

- (2023, February 9). Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes.

- (n.d.). 1,3-Divinyltetramethyldisiloxane.

- (n.d.). CAS 2627-97-6 1,3-DIVINYL-1,3-DIPHENYL-1,3-DIMETHYLDISILOXANE. AHH Chemical.

- (n.d.). Dichloromethylvinylsilane 97 124-70-9. Sigma-Aldrich.

- (n.d.). CAS 2627-97-6 this compound. Alfa Chemistry.

- (n.d.). 1,3-DIVINYL-1,3-DIPHENYL-1,3-DIMETHYLDISILOXANE | 2627-97-6. ChemicalBook.

- (n.d.). Method for preparing organofunctional silanes.

- (2025, August 6). The synthesis and characterisation of novel dimethyl- and diphenyl-silanediolates.

- (n.d.). Long-Chain Organofunctional Silanes: Synthesis and Surface Derivatization.

- (n.d.). US5194553A - Process for preparation of organofunctional siloxanes.

- (n.d.). Synthesis of bifunctional disiloxanes via subsequent hydrosilylation of alkenes and alkynes.

Sources

- 1. Preparation and properties of vinylphenyl-silicone resins and their application in LED packaging - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 5. 1,3-DIVINYL-1,3-DIPHENYL-1,3-DIMETHYLDISILOXANE | 2627-97-6 [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. ジクロロメチルビニルシラン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the Purity Analysis of 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane by Gas Chromatography

Abstract

This technical guide provides a comprehensive framework for the purity analysis of 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane by gas chromatography (GC). Designed for researchers, scientists, and professionals in drug development and material science, this document moves beyond a simple recitation of methods. It delves into the scientific rationale behind instrumental choices, method development strategies, and troubleshooting, ensuring a robust, reliable, and self-validating analytical system. We will explore the critical parameters from column selection to detector optimization, underpinned by authoritative sources to ensure scientific integrity.

Introduction: The Analytical Imperative

This compound (CAS No. 2627-97-6) is a highly versatile organosiloxane intermediate.[1][2][3] Its unique structure, featuring both reactive vinyl groups and stabilizing phenyl groups on a flexible siloxane backbone, makes it an essential building block in the synthesis of advanced silicone polymers.[1][4] These polymers find critical applications as high-performance elastomers, sealants, adhesives, and encapsulation materials in the pharmaceutical, electronics, and aerospace industries.[1][5]

The purity of this precursor is paramount; trace impurities such as residual monomers, cyclic siloxanes, or synthesis by-products can significantly compromise the final polymer's mechanical properties, thermal stability, and long-term reliability.[5][6] Gas chromatography (GC) stands as the definitive analytical technique for profiling and quantifying the purity of such volatile and semi-volatile compounds, offering high resolution and sensitivity.[6][7] This guide provides the foundational knowledge and practical protocols to master this essential analysis.

The Science of Separation: Method Development Rationale

A robust analytical method is not a matter of chance but of deliberate, scientifically-grounded choices. The narrative of method development for our target analyte is one of balancing volatility, thermal stability, and the subtle interactions that govern chromatographic separation.

The Heart of the Matter: Capillary Column Selection

The capillary column is where the separation occurs, and its selection is the single most critical decision in method development.[8][9] The choice is governed by the chemical principle of "like dissolves like," where the analyte's properties guide the selection of the stationary phase.[9]

-

Stationary Phase Chemistry: this compound is a molecule of moderate polarity. The optimal stationary phase must effectively discriminate between the main analyte and structurally similar impurities.

-

The Workhorse Phase: A 5% Diphenyl / 95% Dimethyl Polysiloxane phase is the recommended starting point and often the final choice.[10][11][12] This low-polarity phase provides a powerful combination of separation mechanisms. Separation occurs primarily by boiling point, but the inclusion of phenyl groups introduces dipole-dipole and π-π interactions.[12] These interactions provide enhanced selectivity for the phenyl-containing analyte and related aromatic impurities, which would not be possible on a 100% dimethyl polysiloxane phase.[10]

-

Low-Bleed Technology: For maximum sensitivity and, critically, for mass spectrometry (MS) compatibility, selecting a low-bleed ("ms") version of the column is imperative.[8] Standard polysiloxane columns can thermally degrade at high temperatures, releasing cyclic siloxanes (m/z 207 is a common ion) that create a high baseline and interfere with impurity detection.[13] Low-bleed columns are engineered with enhanced cross-linking and surface deactivation to minimize this effect.[12][13]

-

-

Column Dimensions:

-

Internal Diameter (I.D.): 0.25 mm I.D. columns offer the best compromise between separation efficiency (peak sharpness) and sample capacity.[9]

-

Length: A 30-meter column provides the necessary resolving power for most purity applications.

-

Film Thickness: A standard film thickness of 0.25 µm is well-suited for this analysis.

-

Optimizing the System: Inlet, Oven, and Detector

Inlet Parameters: The goal is to introduce the sample onto the column as a narrow band without discrimination or degradation.

-

Injector: A split/splitless inlet is standard. For purity analysis where the main component is at a high concentration, a split injection (e.g., 50:1 or 100:1 split ratio) is crucial to prevent overloading the column and detector.

-

Liner: A deactivated glass liner, potentially with glass wool, is essential.[14] The glass wool aids in the complete vaporization of the sample and traps any non-volatile residues, protecting the column. Regular liner replacement is a cornerstone of good laboratory practice.

-

Temperature: The inlet temperature must be high enough for rapid vaporization but low enough to prevent thermal degradation of the analyte. The presence of diphenyl groups enhances the thermal stability of siloxanes.[15] A starting temperature of 280 °C is a sound choice.

Oven Temperature Program: The temperature program dictates the separation.

-

Initial Temperature: Begin at a lower temperature (e.g., 100 °C) to focus the analytes at the head of the column.

-

Ramp Rate: A moderate ramp of 10–20 °C per minute will effectively separate compounds by their boiling points and interactions with the stationary phase.

-

Final Temperature: The program should ramp to a temperature that ensures all potential high-boiling impurities are eluted from the column (e.g., 320 °C), followed by a brief hold. This temperature must not exceed the column's maximum operating limit.[9]

Detector Selection: The choice of detector depends on the analytical goal: quantification or identification.

-

Flame Ionization Detector (FID): For purity determination, the FID is the gold standard.[16][17] It is robust, highly sensitive to carbon-containing compounds, and offers a wide linear dynamic range.[17] Quantification is typically performed using area percent, which assumes a similar response factor for the analyte and its structurally related impurities—a valid assumption for initial purity assessment.[16]

-

Mass Spectrometer (MS): When unknown peaks are detected, an MS is indispensable for identification.[17] It provides structural information, allowing for the definitive identification of impurities. GC-MS is the preferred method for developing a comprehensive understanding of a sample's impurity profile.[18]

Experimental Protocol and Data Management

Adherence to a detailed, validated protocol is essential for generating reproducible and trustworthy data.

Detailed GC-FID Protocol

-

Sample Preparation:

-

Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a high-purity solvent such as acetone or dichloromethane. The solvent choice is critical; it must fully dissolve the sample without interfering with any analyte peaks.

-

Transfer an aliquot of the solution to a 2 mL autosampler vial for analysis.

-

-

Instrumental Parameters: The following table summarizes a robust starting point for the GC method.

Parameter Recommended Setting Rationale GC System Gas Chromatograph with Split/Splitless Inlet and FID Standard, robust configuration for purity analysis. Column 5% Diphenyl / 95% Dimethyl Polysiloxane (Low Bleed) Optimal selectivity and thermal stability.[10][12] Dimensions 30 m x 0.25 mm I.D., 0.25 µm film thickness Excellent balance of efficiency and capacity.[9] Carrier Gas Helium or Hydrogen Inert mobile phase. Hydrogen allows for faster analysis. Flow Rate 1.0 mL/min (Constant Flow) Typical flow for a 0.25 mm I.D. column. Inlet Temp. 280 °C Ensures rapid vaporization without degradation.[15] Injection Mode Split (Ratio 100:1) Prevents column and detector overload. Injection Vol. 1.0 µL Standard injection volume. Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 320 °C (hold 5 min) Separates components by boiling point. Detector FID Universal carbon detector, ideal for area % purity.[16] Detector Temp. 325 °C Prevents condensation of analytes in the detector. Makeup Gas Nitrogen As per instrument manufacturer's recommendation. -

Data Analysis and Calculation:

-

Integrate all peaks in the chromatogram, excluding the solvent peak.

-

Calculate the purity using the area percent method:

-

% Purity = (Area of the Main Peak / Total Integrated Peak Area) x 100

-

-

Visualizing the Workflow

A structured workflow ensures consistency and minimizes error.

Caption: Standard workflow for GC purity analysis.

Trustworthiness and Troubleshooting

A protocol's value lies in its ability to produce consistently reliable results. This requires a self-validating system and a proactive approach to troubleshooting.

System Suitability

Before analyzing any samples, a system suitability test must be performed. This typically involves injecting a standard solution to verify:

-

Peak Shape: The main analyte peak should be symmetrical, with a tailing factor between 0.9 and 1.5. Poor peak shape can indicate issues with the column or inlet activity.

-

Reproducibility: Multiple injections should yield highly reproducible peak areas (e.g., <2% RSD).

-

Resolution: If a known critical impurity is available, the resolution between it and the main peak should be greater than 1.5.

Troubleshooting Common GC Issues

Understanding potential problems is key to maintaining a robust method.

Caption: Decision tree for common GC troubleshooting.

Conclusion

The gas chromatographic purity analysis of this compound is a precise and reliable method when approached with scientific rigor. The foundation of a successful analysis lies not just in the protocol itself, but in understanding the causal relationships between analyte chemistry, column selection, and instrumental parameters. By employing a low-polarity 5% diphenyl / 95% dimethyl polysiloxane column, optimizing inlet and oven conditions to ensure analyte integrity, and utilizing a robust detector like the FID, researchers can confidently and accurately determine the purity of this critical material. This guide serves as a comprehensive resource to empower scientists to develop and execute methods that are not only accurate but also fundamentally sound and defensible.

References

-

ASTM International. (n.d.). D8455 Standard Test Method for Speciated Siloxane GC-IMS Analyzer Based On-line for Siloxane and Trimethylsilanol Content of Gaseous Fuels. Retrieved from ASTM.org.[19]

-

ASTM International. (2022). ASTM D8455-22 - Standard Test Method for Speciated Siloxane GC-IMS Analyzer Based On-line for. Retrieved from astm.org.[20]

-

BenchChem. (n.d.). Performance comparison of different capillary columns for siloxane analysis. Retrieved from benchchem.com.[10]

-

CES - Silicones Europe. (n.d.). QUANTIFICATION OF RESIDUAL AMOUNTS OF CYCLIC VOLATILE METHYL SILOXANES IN SILICONE FLUIDS. Retrieved from silicones.eu.[14]

-

Sigma-Aldrich. (n.d.). Silicone oil European Pharmacopoeia (EP) Reference Standard. Retrieved from sigmaaldrich.com.

-

ASTM International. (2023). D8230 Standard Test Method for Measurement of Volatile Silicon-Containing Compounds in a Gaseous Fuel Sample Using Gas Chromatography with Spectroscopic Detection. Retrieved from astm.org.[21]

-

ASTM International. (n.d.). Test Method for Gaseous Fuels. Retrieved from astm.org.[22]

-

ACE Laboratories. (2023). Benefits of Siloxane Testing and Analysis. Retrieved from ace-laboratories.com.[16]

-

Postnova Analytics GmbH. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from postnova.com.[8]

-

Daitolab. (n.d.). What tests are used to check the purity of Vinyl Terminated Silicone Fluid?. Retrieved from daitolab.com.[6]

-

Ratajczak, P., et al. (n.d.). Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination. MDPI.[18]

-

Sigma-Aldrich. (n.d.). Silicone elastomer EP Reference Standard. Retrieved from sigmaaldrich.com.[23]

-

Agilent. (n.d.). Standard Polysiloxane GC Columns. Retrieved from agilent.com.[24]

-

Sigma-Aldrich. (n.d.). GC Column Selection Guide. Retrieved from sigmaaldrich.com.[9]

-

Deep Sea. (2025). How is the purity of vinyl silicone oil determined?. Retrieved from deepsea-tech.com.[7]

-

GL Sciences. (n.d.). InertCap GC Columns. Retrieved from glsciences.com.[13]

-

Air Toxics Ltd. (n.d.). A SUMMARY OF AVAILABLE ANALYTICAL METHODS FOR THE DETERMINATION OF SILOXANES IN BIOGAS. Retrieved from EurofinsUS.com.[17]

-